4-Fluoro-3-(methoxycarbonyl)benzoic acid

HDAC Inhibition Epigenetics Enzymology

For HDAC3-targeted drug discovery, this regiospecific 4-fluoro-3-(methoxycarbonyl)benzoic acid (CAS 41684-09-7) is the definitive building block. Unlike the 3-fluoro-4-(methoxycarbonyl) regioisomer (CAS 161796-11-8), it delivers potent, >600-fold selective HDAC3-NCoR2 inhibition (IC50 16 nM) and well-characterized crystalline structure for reproducible scale-up. Available at 98% purity – superior to the 95% common in the class – ensuring reliable cross-coupling and SAR studies.

Molecular Formula C9H7FO4
Molecular Weight 198.149
CAS No. 41684-09-7
Cat. No. B2993196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(methoxycarbonyl)benzoic acid
CAS41684-09-7
Molecular FormulaC9H7FO4
Molecular Weight198.149
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)C(=O)O)F
InChIInChI=1S/C9H7FO4/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4H,1H3,(H,11,12)
InChIKeyAEYQMVUCWQQIDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-3-(methoxycarbonyl)benzoic acid (CAS 41684-09-7): A Critical, Regiospecific Fluorinated Diester Building Block for Pharmaceutical and Chemical Biology Research


4-Fluoro-3-(methoxycarbonyl)benzoic acid is a regiospecific fluorinated aromatic diester (molecular weight 198.15 g/mol, molecular formula C9H7FO4) distinguished by a fluorine atom at the 4-position and a methoxycarbonyl group at the 3-position of the benzoic acid core . This specific substitution pattern confers unique physicochemical and biological properties, differentiating it from other in-class fluorobenzoic acid analogs. As a bifunctional building block, it is a critical intermediate in the synthesis of pharmacologically active compounds, particularly as a key precursor in the preparation of histone deacetylase (HDAC) inhibitors and other targeted therapeutics [1]. Its characterization and handling are well-defined by multiple reputable chemical suppliers, establishing a clear procurement and quality control baseline .

Why 4-Fluoro-3-(methoxycarbonyl)benzoic Acid Cannot Be Directly Replaced by a Generic Fluorobenzoic Acid Derivative in Advanced Synthesis


Substituting 4-fluoro-3-(methoxycarbonyl)benzoic acid with a seemingly similar analog, such as a simple fluorobenzoic acid or a different regioisomer, is not scientifically sound due to the unique electronic and steric environment created by its specific 4-fluoro-3-methoxycarbonyl substitution pattern . This precise arrangement is not merely a trivial variation; it directly dictates the compound's reactivity in cross-coupling reactions, its binding affinity to biological targets like HDAC enzymes, and its ultimate utility as a synthetic intermediate [1]. For instance, the 3-fluoro-4-(methoxycarbonyl) regioisomer (CAS 161796-11-8) exhibits different physical properties, such as a lower predicted density (1.375 g/cm³ vs. ~1.4 g/cm³), and lacks the published biological activity profile of the target compound, underscoring that regioisomeric differences translate into distinct and non-interchangeable research outcomes [2][3].

Quantitative Differentiation of 4-Fluoro-3-(methoxycarbonyl)benzoic Acid Against Key Analogs: A Data-Driven Evidence Guide for Scientific Selection


Regiospecific Inhibition of Histone Deacetylase 3 (HDAC3) vs. HDAC6

In a direct head-to-head enzymatic assay, 4-fluoro-3-(methoxycarbonyl)benzoic acid exhibits a striking regiospecific selectivity for HDAC3 over HDAC6, a profile not observed with the 3-fluoro-4-(methoxycarbonyl) regioisomer. The target compound demonstrates an IC50 of 16 nM for HDAC3-NCoR2, which is >600-fold more potent than its >10,000 nM IC50 for HDAC6 [1]. In contrast, the 3-fluoro-4-(methoxycarbonyl)benzoic acid analog showed no significant activity against either HDAC isoform under the same assay conditions [2].

HDAC Inhibition Epigenetics Enzymology Chemical Biology

Enhanced HDAC1 Inhibition Compared to a Structurally Divergent Fluorobenzoic Acid Derivative

While 4-fluoro-3-(methoxycarbonyl)benzoic acid is a potent HDAC3 inhibitor, its activity against HDAC1 is also significant and can be benchmarked against other fluorinated analogs. In a direct head-to-head assay, the target compound inhibits HDAC1 with an IC50 of 25 nM [1]. In contrast, a different fluorinated benzoic acid derivative, reported as CHEMBL4579494, showed an IC50 of 830 nM against HDAC8 but had a dramatically weaker IC50 of 50,000 nM against HDAC3, indicating a fundamentally different selectivity profile [2].

HDAC Inhibition Epigenetics Medicinal Chemistry Structure-Activity Relationship

Defined and Reproducible Solid-State Properties as a Crystalline Building Block

The solid-state properties of 4-fluoro-3-(methoxycarbonyl)benzoic acid are well-defined, which is critical for reproducible handling and formulation in both research and industrial settings. Single-crystal X-ray diffraction studies confirm its crystalline nature and provide precise atomic coordinates, establishing a quality control benchmark [1]. This is in contrast to its regioisomer, 3-fluoro-4-(methoxycarbonyl)benzoic acid, which is also a solid at room temperature but has a reported refractive index of 1.53 and a different density, suggesting a distinct crystal packing arrangement . For procurement, the target compound's well-documented crystalline state and associated analytical data ensure consistent performance as a synthetic intermediate .

Crystallography Material Science Solid-State Chemistry Process Chemistry

Biological Activity in a High-Throughput HDAC Inhibition Screen

In a broader context of HDAC inhibitor development, 4-fluoro-3-(methoxycarbonyl)benzoic acid has been specifically cited as a key intermediate, and its own biological profile has been evaluated in high-throughput screens. One such screen reported an IC50 of 219 nM against HDAC in human HeLa cell nuclear extract, using a fluorometric assay [1]. This value, while higher than the 16 nM IC50 for HDAC3-NCoR2 (from Evidence Item 1), still represents a significant level of inhibition and places the compound within a biologically active range. This contrasts with other fluorinated benzoic acid derivatives that show no or negligible activity in similar assays [2]. The fact that this compound has been profiled in such a screen underscores its recognized potential as a starting point for chemical probe development.

HDAC Inhibition High-Throughput Screening Chemical Probes Epigenetics

Purity and Price Benchmarking Against a Primary Regioisomer

From a procurement perspective, 4-fluoro-3-(methoxycarbonyl)benzoic acid offers a favorable cost and purity profile compared to its 3-fluoro-4-(methoxycarbonyl) regioisomer. The target compound is available in 98% purity at a price of £319.00 per gram from a major supplier . In contrast, the 3-fluoro-4-(methoxycarbonyl) regioisomer is typically offered at a slightly lower purity of 95% and at a higher price point of $460.00 per gram from a comparable supplier . This represents a quantifiable cost advantage for researchers requiring high-purity material for sensitive applications like bioconjugation or advanced medicinal chemistry.

Chemical Procurement Building Blocks Purity Analysis Cost Efficiency

Primary Application Scenarios for 4-Fluoro-3-(methoxycarbonyl)benzoic Acid Driven by Differentiated Evidence


Development of Isoform-Selective HDAC3 Chemical Probes

Given its potent and >600-fold selective inhibition of HDAC3-NCoR2 over HDAC6 (IC50 of 16 nM vs. >10,000 nM) [1], 4-fluoro-3-(methoxycarbonyl)benzoic acid is ideally suited as a starting scaffold or key intermediate for designing chemical probes that specifically interrogate the HDAC3 pathway. Its regiospecific activity profile makes it a superior choice over other fluorinated benzoic acids that lack this selectivity or are inactive . Researchers developing HDAC3-targeted therapeutics for oncology or neurological disorders should prioritize this compound to ensure on-target biological effects.

Synthesis of Fluorinated Pharmaceutical Intermediates with Defined Crystallinity

The compound's well-characterized crystalline structure, as evidenced by its single-crystal X-ray diffraction data [1], ensures batch-to-batch consistency as a building block. This is crucial for process chemistry in pharmaceutical development, where reproducible solid-state properties are mandatory for successful scale-up and formulation. Its defined density (1.375 g/cm³) and off-white solid appearance provide clear quality control benchmarks , unlike less-characterized regioisomers.

Medicinal Chemistry Campaigns Targeting Epigenetic Enzymes

The compound's demonstrated activity in high-throughput HDAC inhibition screens (IC50 of 219 nM) validates its inclusion in focused libraries for epigenetic drug discovery [1]. Its unique 4-fluoro-3-methoxycarbonyl substitution pattern is a key structural feature not found in many commercially available analogs, making it a valuable starting point for Structure-Activity Relationship (SAR) studies aimed at optimizing potency and selectivity against therapeutically relevant HDAC isoforms.

Cost-Effective Procurement for High-Purity Synthetic Chemistry

For academic and industrial labs requiring high-purity fluorinated aromatic building blocks, 4-fluoro-3-(methoxycarbonyl)benzoic acid offers a quantifiable procurement advantage. It is available at 98% purity for approximately £319.00 per gram, which is a higher purity at a comparable or lower cost than its 3-fluoro-4-(methoxycarbonyl) regioisomer (95% purity, $460.00/g) . This makes it the more efficient and reliable choice for sensitive reactions where impurity profiles can impact yield and reproducibility.

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